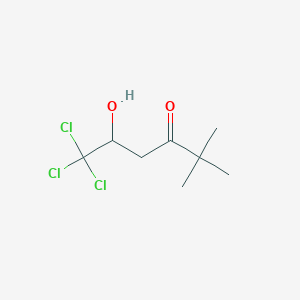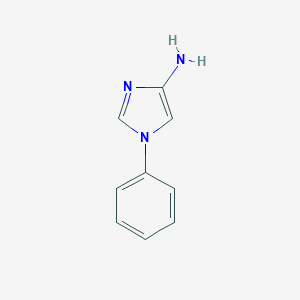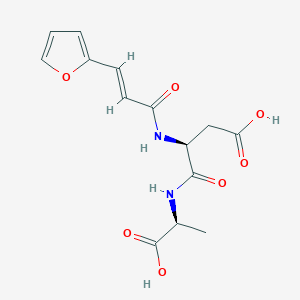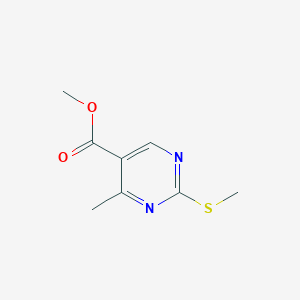
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. CCMI is a member of the oxazole family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has also been shown to bind to the benzodiazepine site of the GABAA receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. In a study on rats, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide was found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and behavior. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide was also found to decrease the levels of cortisol, a hormone that is released in response to stress.
实验室实验的优点和局限性
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability. N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the study of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a lead compound for the development of new antibacterial and antifungal agents. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide and to optimize its pharmacological properties.
合成方法
The synthesis of N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 2-chlorobenzoyl isocyanate with 2-aminobenzamide in the presence of sodium hydride. The resulting intermediate is then reacted with methyl 2-oxo-2-(2-chlorophenyl)acetate in the presence of potassium carbonate to yield N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to exhibit antibacterial and antifungal activities. In neuropharmacology, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
CAS 编号 |
5854-46-6 |
|---|---|
产品名称 |
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
分子式 |
C18H14ClN3O3 |
分子量 |
355.8 g/mol |
IUPAC 名称 |
N-(2-carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c1-10-15(16(22-25-10)11-6-2-4-8-13(11)19)18(24)21-14-9-5-3-7-12(14)17(20)23/h2-9H,1H3,(H2,20,23)(H,21,24) |
InChI 键 |
KDGYMRJPDJVKQJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)



![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)